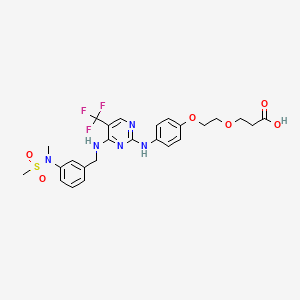

FAK ligand-Linker Conjugate 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FAK-Ligand-Linker-Konjugat 1 ist eine chemische Verbindung, die entwickelt wurde, um die PROTAC-vermittelte Proteindegradation zu erleichtern. Diese Verbindung besteht aus einem Liganden, der speziell auf die fokale Adhäsionskinase (FAK) abzielt, und einem PROTAC-Linker-Modul, das als Rekrutierungsmittel für E3-Ligasen dient, darunter von Hippel-Lindau (VHL), Cereblon (CRBN), das Maus-Doppelminuten-2-Homolog (MDM2) und Inhibitoren von Apoptoseproteinen (IAP) .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von FAK-Ligand-Linker-Konjugat 1 beinhaltet die Konjugation eines Liganden, der spezifisch für FAK ist, mit einem PROTAC-Linker. Der Prozess umfasst in der Regel die folgenden Schritte:

Ligandsynthese: Der Ligand, der auf FAK abzielt, wird durch eine Reihe von organischen Reaktionen synthetisiert, darunter Amidbindungsbildung und aromatische Substitutionen.

Linker-Anbindung: Der PROTAC-Linker wird durch eine Kupplungsreaktion an den Liganden gebunden, wobei häufig Reagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) verwendet werden, um die Bildung einer stabilen Amidbindung zu erleichtern.

Reinigung: Das Endprodukt wird mit Techniken wie Hochleistungsflüssigchromatographie (HPLC) gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten

Industrielle Produktionsmethoden

Die industrielle Produktion von FAK-Ligand-Linker-Konjugat 1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Batchsynthese: Große Batchreaktoren werden verwendet, um die Syntheseschritte durchzuführen.

Automatische Reinigung: Industrielle HPLC-Systeme werden für die Reinigung eingesetzt.

Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen, einschließlich Massenspektrometrie und Kernspinresonanz (NMR)-Spektroskopie, werden verwendet, um die Konsistenz und Reinheit des Produkts zu gewährleisten

Wissenschaftliche Forschungsanwendungen

FAK-Ligand-Linker-Konjugat 1 hat umfangreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in:

Chemie: Als Werkzeug zur Untersuchung der PROTAC-vermittelten Proteindegradation und der Rolle von FAK in verschiedenen biochemischen Stoffwechselwegen verwendet.

Biologie: In Zellstudien eingesetzt, um die Auswirkungen der FAK-Degradation auf die Zellsignalisierung und das Zellverhalten zu untersuchen.

Medizin: Als potenzieller Therapeutikum zur gezielten Behandlung von FAK bei Krebs untersucht, da es eine Rolle beim Tumorwachstum und der Metastasierung spielt.

Industrie: Wird bei der Entwicklung neuer PROTAC-basierter Medikamente und therapeutischer Strategien eingesetzt .

Wirkmechanismus

FAK-Ligand-Linker-Konjugat 1 übt seine Wirkungen durch den folgenden Mechanismus aus:

Zielbindung: Die Ligandenkomponente bindet spezifisch an FAK.

Rekrutierung: Der PROTAC-Linker rekrutiert E3-Ligasen wie VHL, CRBN, MDM2 und IAP.

Ubiquitinierung: Die rekrutierten E3-Ligasen ubiquitinieren FAK und markieren es so für den Abbau durch das Proteasom.

Abbau: Das ubiquitinierte FAK wird durch das Proteasom abgebaut, was zu einer Reduktion des FAK-Spiegels und anschließenden Auswirkungen auf die Zellsignalisierungspfade führt .

Wirkmechanismus

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FAK ligand-Linker Conjugate 1 involves the conjugation of a ligand specific to FAK with a PROTAC linker. The process typically includes the following steps:

Ligand Synthesis: The ligand targeting FAK is synthesized through a series of organic reactions, including amide bond formation and aromatic substitutions.

Linker Attachment: The PROTAC linker is attached to the ligand through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of a stable amide bond.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Synthesis: Large-scale batch reactors are used to carry out the synthesis steps.

Automated Purification: Industrial-scale HPLC systems are employed for purification.

Quality Control: Rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are used to ensure the consistency and purity of the product

Analyse Chemischer Reaktionen

Arten von Reaktionen

FAK-Ligand-Linker-Konjugat 1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den aromatischen Ringen und Amidbindungen.

Reduktion: Reduktionsreaktionen können an den Nitrogruppen oder anderen reduzierbaren funktionellen Gruppen im Molekül auftreten.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an den aromatischen Ringen stattfinden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nucleophile (Amine, Thiole) werden unter verschiedenen Bedingungen eingesetzt

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Analoga von FAK-Ligand-Linker-Konjugat 1 .

Vergleich Mit ähnlichen Verbindungen

FAK-Ligand-Linker-Konjugat 1 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es spezifisch auf FAK abzielt und einen PROTAC-Linker zur Proteindegradation verwendet. Zu ähnlichen Verbindungen gehören:

FAK-Inhibitoren: Verbindungen, die die FAK-Aktivität hemmen, aber deren Abbau nicht fördern.

Andere PROTACs: PROTACs, die auf verschiedene Proteine abzielen oder verschiedene Liganden und Linker verwenden

Referenzen

Eigenschaften

IUPAC Name |

3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F3N5O6S/c1-33(40(2,36)37)19-5-3-4-17(14-19)15-29-23-21(25(26,27)28)16-30-24(32-23)31-18-6-8-20(9-7-18)39-13-12-38-11-10-22(34)35/h3-9,14,16H,10-13,15H2,1-2H3,(H,34,35)(H2,29,30,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVHAJNGZCDBGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)OCCOCCC(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F3N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate](/img/structure/B2674245.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B2674250.png)

![2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2674254.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2674255.png)

![N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide](/img/structure/B2674256.png)